molecular formula C14H18N6O2 B11259251 N2,N2-diethyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine

N2,N2-diethyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine

Cat. No.: B11259251
M. Wt: 302.33 g/mol
InChI Key: MXKWQXVZESRZQP-UHFFFAOYSA-N
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Description

N2,N2-diethyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is a synthetic organic compound belonging to the pyrimidine family It is characterized by the presence of diethyl, nitro, and phenyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-diethyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of diethyl and phenyl groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The diethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N2,N2-diethyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N2,N2-diethyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine
  • N4-benzyl-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine

Comparison: N2,N2-diethyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interaction profiles with biological targets.

Properties

Molecular Formula

C14H18N6O2

Molecular Weight

302.33 g/mol

IUPAC Name

2-N,2-N-diethyl-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H18N6O2/c1-3-19(4-2)14-17-12(15)11(20(21)22)13(18-14)16-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H3,15,16,17,18)

InChI Key

MXKWQXVZESRZQP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(C(=N1)NC2=CC=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

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